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Abstract
Lenapenem (formerly BO-2727) is a parenteral 1-β-methyl-carbapenem antibiotic with a broad

spectrum of activity against Gram-positive and Gram-negative bacteria, including strains

resistant to other β-lactam antibiotics. Developed by Banyu Pharmaceutical Co., Ltd. in Japan,

Lenapenem emerged from extensive structure-activity relationship (SAR) studies aimed at

discovering carbapenems with enhanced stability and improved activity against challenging

pathogens. This document provides an in-depth technical guide on the discovery, history,

synthesis, mechanism of action, and preclinical evaluation of Lenapenem.

Discovery and History
Lenapenem was identified as a promising clinical candidate during a research program

focused on the synthesis and evaluation of 1-β-methyl-2-(5-substituted pyrrolidin-3-

ylthio)carbapenems. The introduction of a 1-β-methyl group confers stability against hydrolysis

by renal dehydropeptidase-I (DHP-I), a key advancement over early carbapenems like

imipenem. The research, conducted at the Tsukuba Research Institute of Banyu

Pharmaceutical Co., Ltd., systematically explored various substituents on the C-2

pyrrolidinylthio side chain to optimize the antibacterial spectrum and potency.

The synthesis and biological evaluation of a series of derivatives with hydroxy-substituted

aminoalkyl groups led to the identification of Lenapenem (BO-2727). This specific compound,
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featuring an (R)-1-hydroxy-3-(N-methylamino)propyl group at the C-5 position of the pyrrolidine

ring, demonstrated a potent and well-balanced antibacterial profile against both Gram-positive

and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its superior activity,

particularly against methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-

resistant P. aeruginosa, led to its selection as a development candidate.[1] The institute where

it was first reported is Banyu; Merck and Co.[2]

Chemical Synthesis
The synthesis of Lenapenem (BO-2727) is a multi-step process involving the construction of

the carbapenem core and the subsequent introduction of the characteristic C-2 side chain. The

key steps are outlined in the synthetic pathway diagram below. The process begins with the

preparation of the 1-β-methyl-carbapenem intermediate, which is then coupled with the

specifically synthesized 5-[(R)-1-hydroxy-3-(N-methylamino)propyl]pyrrolidin-3-ylthiol side

chain.
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Figure 1: Generalized synthetic pathway for Lenapenem (BO-2727).

Experimental Protocol: Synthesis of Lenapenem (BO-
2727)
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This protocol is a generalized representation based on published synthetic schemes for

analogous carbapenems. Specific reagents, conditions, and yields may vary and should be

referenced from primary literature and patents for precise replication.

Preparation of the Carbapenem Core: The synthesis typically starts from commercially

available precursors and involves multiple steps to construct the bicyclic core. Key

transformations include stereoselective reductions and cyclization reactions to establish the

correct stereochemistry of the carbapenem ring system. The 1-β-methyl group is introduced

early in the synthesis to ensure stability to DHP-I.

Synthesis of the C-2 Side Chain: The pyrrolidinylthiol side chain is synthesized separately.

This involves the stereoselective synthesis of the pyrrolidine ring, followed by the attachment

of the (R)-1-hydroxy-3-(N-methylamino)propyl group. The final step in the side-chain

synthesis is the introduction of a thiol group, often in a protected form.

Coupling and Deprotection: The thiol-containing side chain is then coupled to the activated

carbapenem core, typically at the C-2 position. This is followed by a deprotection step to

remove any protecting groups on the carboxyl and hydroxyl functionalities, yielding the final

active Lenapenem molecule. Purification is generally achieved through chromatographic

techniques.

Mechanism of Action
Like other carbapenems, Lenapenem exerts its bactericidal effect by inhibiting bacterial cell

wall synthesis.[3][4] It covalently binds to and inactivates penicillin-binding proteins (PBPs),

which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of

PBPs leads to the formation of a defective cell wall, ultimately causing cell lysis and death.

Lenapenem has a high affinity for PBP 2 in Escherichia coli, with an affinity approximately

twice that of imipenem.[5] It also demonstrates high affinities for PBPs 2 and 3 in

Pseudomonas aeruginosa.[5] This strong binding to multiple essential PBPs contributes to its

potent bactericidal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Lenapenem (BO-2727): A Technical Overview of its
Discovery and Developmental History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667348#lenapenem-bo-2727-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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